REACTION_CXSMILES
|
B.[CH3:2][N:3]1[CH2:8][CH2:7][C:6](=[N:9][NH:10]C(OC(C)(C)C)=O)[CH2:5][CH2:4]1.Cl>C1COCC1>[CH3:2][N:3]1[CH2:8][CH2:7][CH:6]([NH:9][NH2:10])[CH2:5][CH2:4]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
CN1CCC(CC1)=NNC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred manually for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was carefully added
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo at ambient temperature for 2 days
|
Duration
|
2 d
|
Type
|
ADDITION
|
Details
|
Petroleum ether (200 mL) and powdered NaOH (5 g) were added
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The mixture was dried with MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
carefully concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CN1CCC(CC1)NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 81.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |